molecular formula C15H13N3O6 B158668 N-(2,4-Dinitrophenyl)-L-phenylalanine CAS No. 1655-54-5

N-(2,4-Dinitrophenyl)-L-phenylalanine

Cat. No.: B158668
CAS No.: 1655-54-5
M. Wt: 331.28 g/mol
InChI Key: HJQHTLAEPSKXQJ-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-L-phenylalanine is a compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-L-phenylalanine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-phenylalanine. The reaction is carried out in an organic solvent such as methanol or ethanol, often in the presence of an acid catalyst like sulfuric acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group of 2,4-dinitrophenylhydrazine reacts with the carbonyl group of L-phenylalanine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the aromatic ring .

Scientific Research Applications

N-(2,4-Dinitrophenyl)-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-L-phenylalanine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The compound may also disrupt cellular processes by interfering with oxidative phosphorylation, similar to other dinitrophenyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dinitrophenyl)-L-phenylalanine is unique due to its combination of the dinitrophenyl group with the amino acid L-phenylalanine. This structure allows it to interact with biological molecules in specific ways, making it useful in both biochemical research and potential therapeutic applications .

Properties

IUPAC Name

2-(2,4-dinitroanilino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQHTLAEPSKXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-54-5, 10549-12-9
Record name N-(2,4-Dinitrophenyl)-3-phenyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenylalanine,4-dinitrophenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC78496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC526957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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